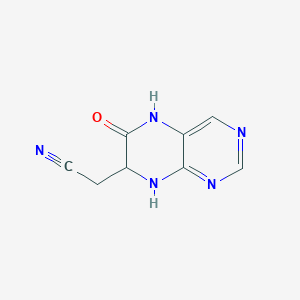
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile is a heterocyclic compound belonging to the class of tetrahydropterins These compounds are characterized by their pterin moiety, which is a bicyclic structure consisting of a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with glyoxal in the presence of a suitable catalyst. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the tetrahydropterin ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinonoid derivatives.
Reduction: Reduction reactions can convert the compound into dihydropterin derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pterin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pterins, dihydropterins, and quinonoid derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex pterin derivatives.
Biology: The compound is studied for its role in enzymatic reactions involving pterin cofactors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating metabolic disorders.
Industry: It is used in the production of dyes and pigments due to its unique chromophoric properties.
Mechanism of Action
The mechanism of action of (6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a cofactor in various enzymatic reactions, facilitating the transfer of electrons and protons. Its molecular targets include enzymes involved in the biosynthesis of neurotransmitters and other essential biomolecules.
Comparison with Similar Compounds
Similar Compounds
Dyspropterin: A tetrahydropterin with a similar structure but different functional groups.
6-Lactoyl-5,6,7,8-tetrahydropterin: Another tetrahydropterin derivative with a lactoyl group.
Uniqueness
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile is unique due to its specific acetonitrile group, which imparts distinct chemical reactivity and biological activity compared to other tetrahydropterins. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
98555-25-0 |
|---|---|
Molecular Formula |
C8H7N5O |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-(6-oxo-7,8-dihydro-5H-pteridin-7-yl)acetonitrile |
InChI |
InChI=1S/C8H7N5O/c9-2-1-5-8(14)13-6-3-10-4-11-7(6)12-5/h3-5H,1H2,(H,13,14)(H,10,11,12) |
InChI Key |
VHANMCKTQRQLFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)NC(C(=O)N2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















